H-Asp-OBzl.HCl
Description
H-Asp-OBzl.HCl, or (S)-Dibenzyl 2-aminobutanedioate hydrochloride, is a protected derivative of aspartic acid used in peptide synthesis. Its molecular formula is C₁₈H₁₉NO₄·HCl, with a molecular weight of 349.8 g/mol . The compound features benzyl (Bzl) groups protecting both the α- and β-carboxylic acid moieties of aspartic acid, making it a critical intermediate in solid-phase peptide synthesis (SPPS) to prevent undesired side reactions.
Properties
Molecular Formula |
C11H14ClNO4 |
|---|---|
Molecular Weight |
259.68 g/mol |
IUPAC Name |
3-amino-4-oxo-4-phenylmethoxybutanoic acid;hydrochloride |
InChI |
InChI=1S/C11H13NO4.ClH/c12-9(6-10(13)14)11(15)16-7-8-4-2-1-3-5-8;/h1-5,9H,6-7,12H2,(H,13,14);1H |
InChI Key |
ZQLAHUZUERNBFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)C(CC(=O)O)N.Cl |
Origin of Product |
United States |
Preparation Methods
Tosyl Chloride-Mediated Esterification
A widely cited method involves reacting aspartic acid with benzyl alcohol in the presence of tosyl chloride (TsCl) and triethylamine (TEA) in tetrahydrofuran (THF). The reaction proceeds at ambient temperature for 18 hours, achieving a 93% yield. TsCl activates the carboxyl group, facilitating nucleophilic attack by benzyl alcohol. The mechanism avoids racemization, making it suitable for stereosensitive applications.
Key Conditions :
- Solvent: THF
- Base: Triethylamine (1.5 equiv)
- Temperature: 25°C
- Duration: 18 hours
Post-reaction workup includes filtration to remove triethylamine hydrochloride and solvent evaporation. The crude product is purified via recrystallization from ethanol/water mixtures.
Thionyl Chloride as a Dehydrating Agent
Thionyl chloride (SOCl₂) offers an alternative pathway by converting aspartic acid’s carboxyl groups into reactive acyl chlorides. Subsequent treatment with benzyl alcohol yields the dibenzyl ester. However, this method risks over-chlorination and requires strict anhydrous conditions. Industrial adaptations often combine SOCl₂ with dimethylformamide (DMF) as a catalyst to enhance reaction rates.
Modern Protection/Deprotection Strategies
Advanced methodologies employ temporary protecting groups to selectively functionalize aspartic acid’s α- and β-carboxyl groups. These strategies improve regioselectivity and compatibility with complex peptide sequences.
Boc Protection and Benzylation
A patent-published route outlines a three-step synthesis starting from L-aspartic acid-β-methyl ester hydrochloride:
Boc Protection :
- React L-aspartic acid-β-methyl ester hydrochloride with tert-butyl dicarbonate (Boc₂O) in THF/water.
- Base: Sodium bicarbonate (2 equiv)
- Yield: 92%
Benzylation :
- Treat Boc-protected intermediate with benzyl bromide (3 equiv) in DMF or acetone.
- Base: Potassium carbonate (3 equiv)
- Yield: 80–83%
Deprotection :
- Remove Boc group using 3N HCl in dioxane.
- Duration: 6 hours
- Yield: 94–95%
This sequence ensures minimal racemization and high purity (>98%), validated by HPLC.
Solvent Effects on Reaction Efficiency
The choice of solvent significantly impacts benzylation efficiency:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| DMF | 80 | 94.6 |
| Acetone | 83 | 95.0 |
| Acetonitrile | 78 | 95.9 |
Polar aprotic solvents like DMF enhance nucleophilicity but may require longer reaction times. Acetone balances reactivity and ease of purification.
Industrial-Scale Production Approaches
Scalable synthesis of this compound demands optimized reactors and purification systems to meet pharmaceutical-grade standards.
Continuous Flow Reactor Systems
Modern facilities employ continuous flow reactors to improve heat and mass transfer. Key advantages include:
- Reduced Reaction Time : 4–6 hours vs. 18 hours in batch processes.
- Higher Consistency : Automated pH and temperature control minimize batch-to-batch variability.
A typical setup involves:
- Mixing aspartic acid and benzyl alcohol in a T-shaped mixer.
- Introducing TsCl/TEA via separate inlets.
- Directing the output to a static mixer for completion.
Purification and Quality Control
Industrial purification leverages liquid-liquid extraction and chromatography:
- Extraction : Ethyl acetate removes unreacted benzyl alcohol.
- Chromatography : Reverse-phase HPLC isolates this compound with ≥99% purity.
Quality control protocols include:
- NMR Spectroscopy : Confirms esterification at both carboxyl groups.
- Mass Spectrometry : Verifies molecular weight (349.81 g/mol).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Tosyl Chloride | 93 | 98 | Moderate | High |
| Boc Protection | 95 | 99 | High | Moderate |
| Thionyl Chloride | 85 | 97 | Low | Low |
The Boc protection route excels in scalability and purity, making it ideal for GMP-compliant production. Tosyl chloride remains cost-effective for research-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
H-Asp-OBzl.HCl undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed to yield L-aspartic acid and benzyl alcohol.
Substitution: The benzyl ester group can be substituted with other protecting groups or functional groups.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Hydrolysis: Typically carried out using aqueous acid or base.
Substitution: Requires nucleophilic reagents under mild conditions.
Reduction: Often involves hydrogenation using palladium on carbon as a catalyst.
Major Products Formed
Hydrolysis: L-aspartic acid and benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Reduced forms of the ester.
Scientific Research Applications
H-Asp-OBzl.HCl has a wide range of applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a precursor for other chemical compounds.
Biology: Serves as a protected form of aspartic acid in the study of protein structure and function.
Medicine: Utilized in the synthesis of peptide-based drugs and as a research tool in drug development.
Industry: Employed in the production of various biochemical reagents and as an intermediate in the synthesis of complex molecules
Mechanism of Action
The mechanism of action of H-Asp-OBzl.HCl is primarily related to its role as a protected form of aspartic acid. In biological systems, it can be deprotected to release free aspartic acid, which participates in various metabolic pathways. Aspartic acid is involved in the synthesis of proteins, neurotransmitters, and other important biomolecules .
Comparison with Similar Compounds
Data Table: Structural and Functional Comparison
Q & A
Q. Validation :
- HPLC Analysis : Use reversed-phase HPLC with UV detection (210–270 nm) to assess purity. Calibration curves for quantification should span concentrations from 6.9–255 μg/mL, depending on the compound .
- Spectroscopic Characterization : Confirm structure via H/C NMR and FT-IR. For example, benzyl ester protons appear as aromatic multiplet signals at ~7.3 ppm in H NMR .
How should researchers design experiments to study the stability of H-Asp-OBzl.HHCl under varying pH and temperature conditions?
Advanced Question
Experimental Design :
- pH Stability : Prepare buffered solutions (pH 2–10) using phosphate or acetate buffers. Incubate H-Asp-OBzl.HHCl at 25–60°C for 24–72 hours. Monitor degradation via HPLC at intervals (e.g., 0, 6, 24 hours) .
- Temperature Sensitivity : Use thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to identify decomposition thresholds.
Q. Data Interpretation :
- Compare degradation kinetics (e.g., first-order rate constants) across conditions.
- Use mass spectrometry (MS) to identify breakdown products, such as de-esterified aspartic acid derivatives .
What methodologies are recommended for resolving discrepancies in spectroscopic data (e.g., NMR, IR) during characterization?
Advanced Question
Troubleshooting Steps :
Sample Purity : Re-purify the compound using gradient elution in HPLC to remove contaminants affecting spectral clarity .
Solvent Effects : Ensure deuterated solvents (e.g., DO, CDCl) are free of impurities. For IR, use KBr pellets to avoid solvent interference .
Referencing : Cross-validate NMR shifts with literature values for analogous peptides (e.g., H-Tyr-OBzl.HHCl, which shares similar benzyl ester features) .
Q. Contradiction Analysis :
- If IR spectra lack expected carbonyl stretches (~1700 cm), confirm successful esterification via alternative methods like elemental analysis .
How can researchers optimize reaction conditions to minimize racemization during H-Asp-OBzl.HHCl synthesis?
Advanced Question
Methodological Adjustments :
- Low-Temperature Coupling : Perform reactions at 0–4°C to reduce base-catalyzed racemization .
- Activating Agents : Replace DCC with less basic agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) to preserve stereochemistry .
- Monitoring : Use chiral HPLC with a cellulose-based column to quantify enantiomeric excess (ee). Calibration standards should include both L- and D-aspartic acid derivatives .
What are the best practices for reporting synthetic and analytical data in publications to ensure reproducibility?
Basic Question
Guidelines :
- Synthetic Procedures : Report molar ratios, reaction times, temperatures, and purification yields. For example, specify recrystallization solvents (e.g., ethanol/water mixtures) .
- Analytical Data : Include raw chromatograms (HPLC/GC), NMR spectra with integration values, and IR peaks with assignments. Use supplementary materials for extensive datasets (e.g., 10+ compounds) .
- Reproducibility : Provide detailed equipment specifications (e.g., Agilent HPLC systems with 20 μL injection loops) and software settings (e.g., HP ChemStation parameters) .
How should researchers address batch-to-batch variability in H-Asp-OBzl.HHCl synthesis for consistent results?
Advanced Question
Quality Control Strategies :
Standard Operating Procedures (SOPs) : Document all steps rigorously, including stirring rates and drying times .
In-Process Checks : Monitor reaction progress via TLC (thin-layer chromatography) at intermediate stages.
Statistical Analysis : Use ANOVA to compare yields and purity across batches. Significant deviations (>5%) warrant re-evaluation of starting material quality or solvent purity .
What advanced techniques can elucidate the role of H-Asp-OBzl.HHCl in enzyme-substrate interactions?
Advanced Question
Methodological Approaches :
- Surface Plasmon Resonance (SPR) : Immobilize the peptide on a sensor chip to measure binding kinetics with target enzymes .
- Molecular Dynamics Simulations : Model interactions using software like GROMACS, focusing on hydrogen bonding between aspartic acid residues and active sites .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinities (K) and thermodynamic parameters (ΔH, ΔS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
